Technical Guide: Cbz-D-Phenylalanine Methyl Ester (CAS 37440-07-6)
Technical Guide: Cbz-D-Phenylalanine Methyl Ester (CAS 37440-07-6)
Executive Summary
Cbz-D-phenylalanine methyl ester (N-Benzyloxycarbonyl-D-phenylalanine methyl ester) is a high-value chiral intermediate used primarily in the synthesis of protease-resistant peptidomimetics and retro-inverso peptides. By combining the orthogonal protection of the amine (Cbz/Z group) with a methyl ester C-terminus, this molecule serves as a "fully protected" building block that allows for precise, regioselective manipulation in complex synthesis campaigns.
This guide provides a comprehensive technical analysis of CAS 37440-07-6, focusing on its synthetic utility, stability profiles, and application in modern drug discovery.
Chemical Architecture & Properties[1]
The structural integrity of Cbz-D-phenylalanine methyl ester relies on the stability of the carbamate linkage (Cbz) under basic/neutral conditions and the lability of the methyl ester to mild hydrolysis. The D-configuration of the phenylalanine side chain is the critical feature, imparting resistance to endogenous L-specific proteases.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 37440-07-6 |
| IUPAC Name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate |
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75–78 °C (Typical for pure enantiomer) |
| Chirality | D-isomer (R-configuration) |
| Optical Rotation | |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |
*Note: Optical rotation is the inverse of the L-isomer (CAS 35909-92-3), which exhibits
Synthetic Routes & Process Chemistry
The synthesis of CAS 37440-07-6 is typically approached via two primary pathways. The choice of pathway depends on the availability of starting materials and the specific requirements for isotopic purity.
Pathway A: N-Protection of D-Phe-OMe (Recommended)
This is the standard industrial route. It utilizes D-phenylalanine methyl ester hydrochloride as the starting material.[1][2][3] The reaction is a Schotten-Baumann type acylation using Benzyl chloroformate (Cbz-Cl).[4]
-
Advantage: High enantiomeric retention; D-Phe-OMe is readily available.
-
Critical Control Point: pH control during acylation is vital.[4] If pH > 10, risk of base-catalyzed racemization increases.
Pathway B: Esterification of Cbz-D-Phe
Starting from N-Cbz-D-phenylalanine, the carboxyl group is methylated using methyl iodide (
-
Advantage: Avoids handling free amino esters which can be unstable.
-
Disadvantage: Direct esterification of N-protected amino acids can sometimes lead to oxazolone formation, which induces racemization.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of synthesis and the critical decision nodes for process chemists.
Figure 1: Parallel synthetic pathways for Cbz-D-Phe-OMe. Route A is generally preferred for minimizing racemization risks.
Application in Drug Discovery
Protease Resistance & Peptidomimetics
The primary utility of Cbz-D-Phe-OMe lies in its configuration. Mammalian proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids. Incorporating the D-isomer into a peptide sequence creates a "steric block," preventing the enzyme's catalytic triad from engaging the scissile bond.
-
Mechanism: The side chain of D-Phe orients into a spatial region that clashes with the S1 hydrophobic pocket of L-specific proteases.
-
Therapeutic Relevance: Essential for designing Retro-Inverso peptides , which mimic the bioactivity of natural L-peptides but possess vastly superior serum half-lives [1].
Kinetic Resolution Substrate
Cbz-D-Phe-OMe is frequently used as a substrate in enzymatic kinetic resolution studies. When a racemic mixture (DL) is treated with an esterase (e.g., Subtilisin), the enzyme selectively hydrolyzes the L-ester to the acid, leaving the D-ester (CAS 37440-07-6) intact. This allows for the isolation of optically pure D-amino acid derivatives [2].[5][1][6]
Visualization: Proteolytic Stability Mechanism
Figure 2: Mechanistic basis for the stability of D-Phe derivatives. The D-configuration induces a steric clash that prevents enzymatic hydrolysis.
Experimental Protocol: Synthesis via Route A
Objective: Synthesis of Cbz-D-Phe-OMe from D-Phenylalanine methyl ester HCl. Scale: 10 mmol basis.
Materials
-
D-Phenylalanine methyl ester HCl (2.16 g, 10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.5 mL, 10.5 mmol)
-
Sodium Bicarbonate (
) (2.5 g, ~30 mmol) -
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Methodology
-
Preparation: Dissolve D-Phe-OMe HCl in 20 mL of water. Add 20 mL of DCM.
-
Basification: Add
slowly with vigorous stirring at 0°C. Ensure the aqueous phase pH is ~8-9. Note: Using a weak base like bicarbonate prevents the hydrolysis of the methyl ester while neutralizing the HCl. -
Acylation: Add Cbz-Cl dropwise over 15 minutes while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup:
-
Separate the organic (DCM) layer.
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with saturated
(2 x 10 mL) to remove excess Cbz-Cl byproducts (benzyl alcohol/CO2). -
Wash with Brine, dry over anhydrous
, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil often crystallizes upon standing or triturating with cold hexane.
Self-Validating Checkpoint
-
TLC: The product should have a higher Rf than the starting material (amine) and be UV active.
-
Yield: Expected yield is >85% (approx. 2.6 g).
Quality Control & Analytics
To ensure the integrity of the material for drug development, the following specifications must be met:
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Acceptance Criteria: ee > 99.0%. The L-isomer impurity must be < 0.5%.
Proton NMR ( -NMR, 400 MHz, )
-
Diagnostic Peaks:
- 7.35 (m, 10H, Aromatic protons from Phe and Cbz).
-
5.10 (s, 2H,
of Cbz). -
4.70 (m, 1H,
-proton). -
3.72 (s, 3H,
ester). -
3.10 (d, 2H,
-protons of Phe).
Specific Rotation
-
Measurement:
in Methanol (c=1.0). -
Target: Positive rotation (+15.0° to +16.0°). A negative value indicates the wrong enantiomer (L-form) or severe contamination.
References
-
Review of Retro-Inverso Peptides: Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266-273. Link
-
Enzymatic Resolution: Nakanishi, K., & Matsuno, R. (1986).[7] Kinetics of enzymatic synthesis of peptides in aqueous/organic biphasic systems. European Journal of Biochemistry, 161(3), 533-540.[7] Link
- General Synthesis (Schotten-Baumann): Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Physical Properties (L-Isomer Comparison): Sigma-Aldrich Product Specification for N-Cbz-L-phenylalanine methyl ester. Link
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. D-Phenylalanine methyl ester hydrochloride, 98%:Biochemical Reagents:Amino | Fisher Scientific [fishersci.ca]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
